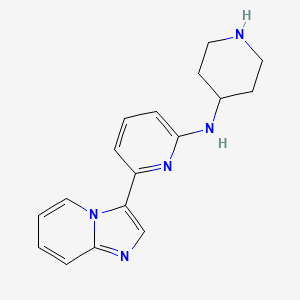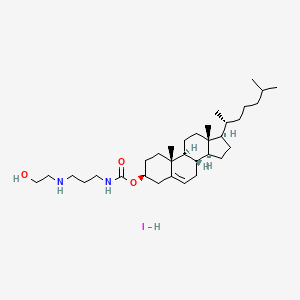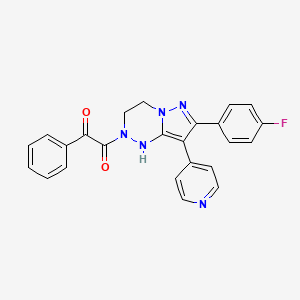
Hexyl-AcrDIM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl-AcrDIM is a potent inducer of oxidative stress as well as cell cycle arrest in the s-phase, significantly decreasing intracellular atp level
Applications De Recherche Scientifique
1. Subcellular Localization and Oxidative Stress Induction
Research on hexyl-AcrDIM, a novel acridine derivative, has shown its accumulation in mitochondria and induction of oxidative stress in cells. A study by Ipóthová et al. (2013) confirmed the subcellular distribution of hexyl-AcrDIM and its significant impact on decreasing intracellular ATP levels. This activity was associated with the induction of oxidative stress, including ROS production, and led to cell cycle arrest and apoptosis in the studied cells.
2. Potential in Photodynamic Therapy
Hexyl-AcrDIM has been evaluated for its potential as a photosensitizer in photodynamic therapy, particularly in anticancer applications. According to a study by Čižeková et al. (2014), hexyl-AcrDIM demonstrated photocytotoxic effects on certain cancer cell lines. The study highlighted its ability to generate reactive oxygen species upon UV-A irradiation, suggesting its efficacy as a photosensitizer.
3. Involvement in Hydroxyethyl Starch Synthesis
Although not directly related to hexyl-AcrDIM, research into the synthesis and applications of hydroxyethyl starch (HES) can be informative. HES is a plasma volume expander and has been modified for potential use as a drug carrier, as indicated in a study by Besheer et al. (2007). This research could provide insights into the delivery mechanisms that might be applicable for hexyl-AcrDIM in medical applications.
4. Development of Drug Delivery Systems Based on Hydroxyethyl Starch
Further exploration of hydroxyethyl starch in the context of drug delivery systems, as discussed by Paleos, Sideratou, and Tsiourvas (2017), could offer additional perspectives on how hexyl-AcrDIM might be utilized in similar systems. This research underscores the importance of understanding the carrier mechanisms for effective drug delivery.
Propriétés
Nom du produit |
Hexyl-AcrDIM |
|---|---|
Formule moléculaire |
C31H39N7O2 |
Poids moléculaire |
541.7 |
Nom IUPAC |
5,5'-(Acridine-3,6-diylbis(azaneylylidene))bis(1-hexylimidazolidin-2-one) |
InChI |
InChI=1S/C31H39N7O2/c1-3-5-7-9-15-37-28(20-32-30(37)39)34-24-13-11-22-17-23-12-14-25(19-27(23)36-26(22)18-24)35-29-21-33-31(40)38(29)16-10-8-6-4-2/h11-14,17-19H,3-10,15-16,20-21H2,1-2H3,(H,32,39)(H,33,40)/b34-28-,35-29- |
Clé InChI |
RQHGJGKTIYAJRE-QWCVDIPXSA-N |
SMILES |
O=C1NC/C(N1CCCCCC)=N/C2=CC3=NC4=CC(/N=C(N5CCCCCC)/CNC5=O)=CC=C4C=C3C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Hexyl-AcrDIM; Hexyl AcrDIM; HexylAcrDIM |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B1192858.png)

